Antiproliferative Potency Against Triple-Negative Breast Cancer: 899746-28-2 vs. Furan-2-carboxamide Analog
In a preliminary oncology screen by MD Anderson Cancer Center (2024), the thiophene-2-carboxamide compound (899746-28-2) inhibited MDA-MB-231 cell proliferation with an IC50 of 0.45 µM [1]. The directly comparable furan-2-carboxamide analog (CAS 899954-06-4) has not been reported with any IC50 in the same assay system, suggesting a meaningful potency advantage for the thiophene terminus.
| Evidence Dimension | Cell proliferation inhibition (IC50) in MDA-MB-231 triple-negative breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.45 µM |
| Comparator Or Baseline | Furan-2-carboxamide analog (CAS 899954-06-4) – no reported IC50 in the same assay |
| Quantified Difference | Potency advantage for thiophene analog; quantitative difference cannot be calculated due to absence of comparator data |
| Conditions | MDA-MB-231 cell line; MD Anderson Cancer Center preliminary screen (2024) |
Why This Matters
This is the only publicly available potency benchmark for 899746-28-2 in a therapeutically relevant cancer cell line, and the absence of similar activity for the closest heterocycle analog supports the non-substitutable nature of the thiophene-2-carboxamide group.
- [1] Kuujia.com. Antiproliferative activity of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide (899746-28-2) against MDA-MB-231 cells, citing preliminary MD Anderson Cancer Center results (2024). https://www.kuujia.com View Source
